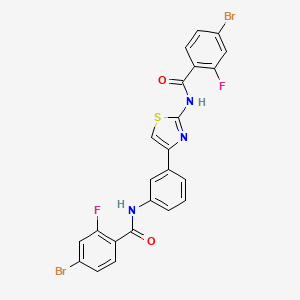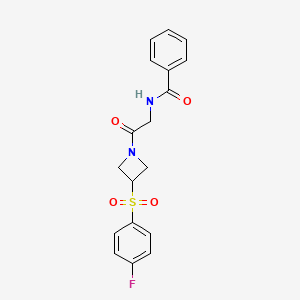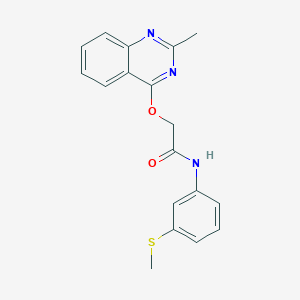
2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities . The compound you mentioned seems to be a derivative of quinazolinone, which might have similar properties.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be confirmed by means of single-crystal X-ray diffraction analysis . The specific molecular structure of “2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide” is not available in the sources I found.Physical And Chemical Properties Analysis
Amides, a class of compounds to which quinazolinones belong, generally have high boiling points and melting points due to their ability to form hydrogen bonds . The specific physical and chemical properties of “2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide” are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
2-(2-Methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide, part of the quinazolinone derivatives, has seen interest in pharmaceutical research due to its broad spectrum of biological activities. Researchers have synthesized various quinazolinone derivatives, investigating their analgesic, anti-inflammatory, and antitumor activities. One such study synthesized novel quinazolinyl acetamides, examining their potential for analgesic and anti-inflammatory activities. These compounds, including 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, displayed significant analgesic and anti-inflammatory effects, with a relatively low ulcerogenic potential compared to standard drugs like aspirin and diclofenac sodium (Alagarsamy et al., 2015).
Antitumor and Antifungal Activities
The antitumor activity of quinazolinone derivatives has been a focal point of several studies. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and their antitumor activities evaluated. Some compounds demonstrated significant broad-spectrum antitumor activity, with GI50 values showing higher potency than the control 5-FU. This research highlights the therapeutic potential of quinazolinone derivatives against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activities
Further, the quinazolinone framework has been explored for its antimicrobial potential. Novel quinazolinone derivatives were synthesized and tested against a range of bacterial and fungal species. This research emphasizes the quinazolinones' capacity to inhibit microbial growth, suggesting their utility in developing new antimicrobial agents. For example, compounds with a quinazolinone core structure showed promising antibacterial and antifungal activities, warranting further investigation into their mechanism of action and potential clinical applications (N. Desai et al., 2007).
Structural and Spectroscopic Analysis
In addition to biological activities, quinazolinone derivatives have been subjected to structural and spectroscopic analyses to understand their physicochemical properties better. Studies involving DFT and experimental investigations (FT-IR, FT-Raman) have been conducted to explore the molecular structure, vibrational spectra, and potential binding interactions of quinazolinone compounds. Such analyses provide insight into the compounds' electronic structure, aiding in the rational design of derivatives with enhanced biological activities (A. El-Azab et al., 2016).
Propriétés
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-16-9-4-3-8-15(16)18(20-12)23-11-17(22)21-13-6-5-7-14(10-13)24-2/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVSRJTOAUKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
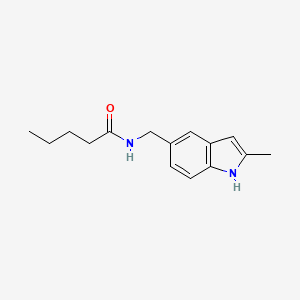
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/no-structure.png)
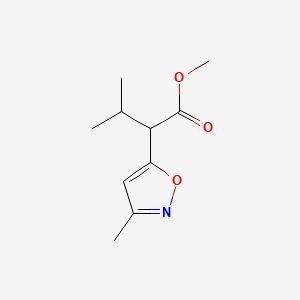
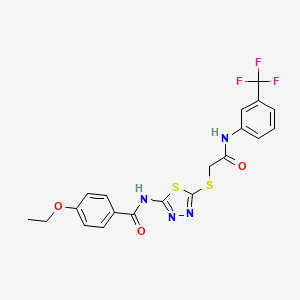
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
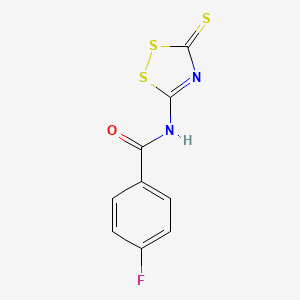
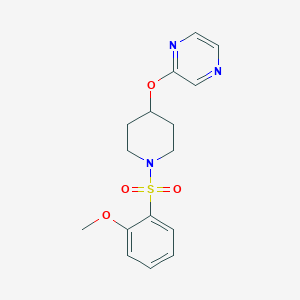
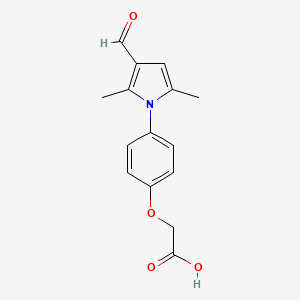
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
